molecular formula C6H3Br3O B041969 2,4,6-Tribromophenol CAS No. 118-79-6

2,4,6-Tribromophenol

Cat. No. B041969
CAS RN: 118-79-6
M. Wt: 330.8 g/mol
InChI Key: BSWWXRFVMJHFBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-Tribromophenol involves bromination processes that can lead to its presence as an intermediate in the manufacture of flame retardants. Additionally, TBP can be synthesized through a three-step reaction involving bromination, diazotization, and hydrolysis starting from amino benzoic acid, resulting in high yields and purity under optimal conditions (Feng, 2012).

Molecular Structure Analysis

The molecular structure of TBP, characterized by the presence of three bromine atoms attached to a phenol ring, plays a crucial role in its reactivity and interaction with other substances. The structural analysis and characterization techniques, including X-ray diffraction, provide detailed insights into the arrangement of atoms and the spatial configuration of TBP molecules.

Chemical Reactions and Properties

TBP participates in various chemical reactions, including electrochemical oxidation processes. Studies have shown that the electrooxidation of TBP in aqueous-alcoholic media leads to the formation of different types of monomeric and dimeric alkoxy derivatives, indicating its reactivity towards oxidative conditions (Markova et al., 2015).

Scientific Research Applications

Flame Retardant and Wood Antifungal Agent

  • Scientific Field: Environmental Science and Industrial Manufacturing .
  • Application Summary: 2,4,6-Tribromophenol (TBP) is widely used as a brominated flame retardant and wood antifungal agent . It is applied in production lines of electronic devices such as televisions, computers, and other household items .
  • Method of Application: TBP is added to polymers used in electronics and furniture to decrease the risk of combustion . It is also used for wood conservation .

Intermediate for Other Flame Retardants

  • Scientific Field: Chemical Engineering and Industrial Manufacturing .
  • Application Summary: TBP is used as an intermediate for other flame retardants . It is a precursor for tribromophenyl allyl ether, 1,2-bis (2,4,6-tribromophenoxy)ethane, and as an end-stop for brominated epoxy resins made from tetrabromobisphenol A .

Analysis of Environmental Contaminants

  • Scientific Field: Environmental Science .
  • Application Summary: TBP is used in the analysis of nonylphenol, nonylphenol monoethoxylate, and octylphenol in sediment, water, and fish tissue .

Production of Flame Retardants

  • Scientific Field: Chemical Engineering and Industrial Manufacturing .
  • Application Summary: 2,4,6-Tribromophenol is used as an intermediate in the production of flame retardants . It is a precursor for tribromophenyl allyl ether, 1,2-bis (2,4,6-tribromophenoxy)ethane, and as an end-stop for brominated epoxy resins made from tetrabromobisphenol A .

Wood-Preservative Biocide

  • Scientific Field: Environmental Science and Industrial Manufacturing .
  • Application Summary: 2,4,6-Tribromophenol is used as a wood-preservative biocide to prevent wood stain and decay .

Hydrodebromination Research

  • Scientific Field: Environmental Chemistry .
  • Application Summary: 2,4,6-Tribromophenol is used in research related to hydrodebromination, a process that involves the removal of bromine atoms from organic compounds . This research is particularly relevant for environmental remediation, as it can help to degrade harmful brominated pollutants .

Safety And Hazards

TBP is considered hazardous. It can cause skin irritation and serious eye irritation . It is also very toxic to aquatic life . It is advised to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

Due to new flame retardants entering the market that can degrade into TBP, this compound will remain significant in the coming years, not only in water matrices but also in house dust and food, which are important exposure pathways for humans .

properties

IUPAC Name

2,4,6-tribromophenol
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InChI

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
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InChI Key

BSWWXRFVMJHFBN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Br
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Molecular Formula

C6H3Br3O
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Related CAS

25721-68-0, 5175-83-7 (bismuth(3+) salt)
Record name Phenol, 2,4,6-tribromo-, homopolymer
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DSSTOX Substance ID

DTXSID6021959
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Molecular Weight

330.80 g/mol
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Physical Description

Soft, long, white crystals with a bromine odor. (NTP, 1992), Pellets or Large Crystals, White solid with an odor of bromine; [Hawley] White to pink solid; [ICSC] Off-white or pink flakes; [MSDSonline], Solid, WHITE-TO-PINK POWDER.
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Boiling Point

471 °F at 760 mmHg (Sublimes at 540-554 °F at 764 mmHg) (NTP, 1992), 286 °C
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in alcohol, chloroform, ether, glycerol oils, Very soluble in ethanol; soluble in ether, benzene, carbon tetrachloride, chloroform, acetic acid, Sol in caustic alkaline solutions, In water, 70 mg/L at 15 °C, 0.07 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 0.007
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Density

2.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.55 g/cu cm at 20 °C, 2.55 g/cm³
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Vapor Density

Relative vapor density (air = 1): 2.5
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Vapor Pressure

0.000303 [mmHg], Vapor pressure, Pa at 25 °C: 0.007
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Mechanism of Action

2,4,6-tribromophenol decreased the respiration rate of isolated rat liver mitochondria by inhibiting the NAD-dependent dehydrogenases. The higher pK value & stronger the hydrophobic properties, the greater the inhibitory effect on respiration.
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Product Name

2,4,6-Tribromophenol

Color/Form

Needles from alcohol; prisms from benzene, Long crystals, Soft, white needles

CAS RN

118-79-6
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Melting Point

203 to 205 °F (NTP, 1992), 94-96 °C, 87 - 89 °C, 95.5 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4,6-TRIBROMOPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,400
Citations
C Koch, B Sures - Environmental Pollution, 2018 - Elsevier
2,4,6-Tribromophenol is the most widely produced brominated phenol. In the present review, we summarize studies dealing with this substance from an environmental point of view. We …
Number of citations: 58 www.sciencedirect.com
Q Zhang, Y Liu, Y Lin, W Kong, X Zhao… - … science & technology, 2019 - ACS Publications
Bromophenols occur naturally and are used globally as man-made additives in various industrial products. They are decomposition products of many emerging organic pollutants, such …
Number of citations: 43 pubs.acs.org
T Yamada, Y Takahama… - Bioscience, biotechnology …, 2008 - academic.oup.com
A bacterium that utilizes 2,4,6-tribromophenol (2,4,6-TBP) as sole carbon and energy source was isolated from soil contaminated with brominated pollutants. This bacterium, designated …
Number of citations: 57 academic.oup.com
P Howe, S Dobson, H Malcolm - 2005 - books.google.com
This report deals with 2 4 6-tribromophenol (2 4 6-TBP) and other simple brominated phenols with a single benzene ring. However information on toxicity ecotoxicity and environmental …
Number of citations: 93 books.google.com
B Gao, L Liu, J Liu, F Yang - Applied Catalysis B: Environmental, 2013 - Elsevier
Fe doped ZnIn 2 S 4 catalyst was prepared and tested for photocatalytic degradation of 2,4,6-tribromophenol (2,4,6-TBP), it was more efficient in debromination and total organic carbon …
Number of citations: 121 www.sciencedirect.com
C Leonetti, CM Butt, K Hoffman, ML Miranda… - Environment …, 2016 - Elsevier
Legacy environmental contaminants such as polybrominated diphenyl ethers (PBDEs) are widely detected in human tissues. However, few studies have measured PBDEs in placental …
Number of citations: 111 www.sciencedirect.com
T Weidlich, L Prokeš, D Pospíšilová - Open Chemistry, 2013 - degruyter.com
The application effect of aluminium and their alloys and mixtures with nickel was studied for the complete hydrodebromination of 2,4,6-tribromophenol (TBP) to phenol in aqueous …
Number of citations: 35 www.degruyter.com
J Dron, C Demelas, J Mas, A Durand, A Pantalacci… - Environmental …, 2022 - Elsevier
2,4,6-tribromophenol (TBP) is implied in the production of brominated flame retardants but is also a major chlorination by-product in seawater. A growing number of studies indicate that …
Number of citations: 2 www.sciencedirect.com
C Flodin, FB Whitfield - Phytochemistry, 1999 - Elsevier
The green marine alga Ulva lactuca is known to contain simple bromophenols, especially 2,4,6-tribromophenol, but the precursor of these compounds in the alga is not known. With the …
Number of citations: 99 www.sciencedirect.com
JT Huang, L Alquier, JP Kaisa, G Reed, T Gilmor… - … of Chromatography A, 2012 - Elsevier
Recently, haloanisoles and halophenols are associated with multiple product recall situations in the pharmaceutical industry. The majority of the recalls are associated with consumer …
Number of citations: 30 www.sciencedirect.com

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